N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine
Description
N₁-[(1S)-1-Cyclohexylethyl]-N₂-cyclooctylethane-1,2-diamine is a chiral diamine featuring two distinct bulky substituents: a (1S)-1-cyclohexylethyl group at the N₁ position and a cyclooctyl group at the N₂ position. Its molecular formula is C₁₈H₃₄N₂, with a molecular weight of 278.48 g/mol.
Related diamino analogues are synthesized via methods such as N-tritylation followed by deprotection, as seen in the preparation of N-tritylethane-1,2-diamine derivatives .
Properties
CAS No. |
627524-81-6 |
|---|---|
Molecular Formula |
C18H36N2 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
N'-[(1S)-1-cyclohexylethyl]-N-cyclooctylethane-1,2-diamine |
InChI |
InChI=1S/C18H36N2/c1-16(17-10-6-5-7-11-17)19-14-15-20-18-12-8-3-2-4-9-13-18/h16-20H,2-15H2,1H3/t16-/m0/s1 |
InChI Key |
DSRRNFVGLMSFJT-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C1CCCCC1)NCCNC2CCCCCCC2 |
Canonical SMILES |
CC(C1CCCCC1)NCCNC2CCCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1S)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine typically involves the reaction of cyclohexylethylamine with cyclooctylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process may also involve the use of solvents such as ethanol or methanol to dissolve the reactants and improve reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems can also enhance the reproducibility and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions often require the presence of a base to neutralize the by-products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary amines.
Scientific Research Applications
N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine has several applications in scientific research:
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound may be investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be utilized in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which N1-[(1S)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Key Structural Differences :
- Cyclohexylethyl vs. Cyclohexyl/Cyclopentyl : The cyclohexylethyl group introduces an extended alkyl chain, enhancing hydrophobicity and steric shielding compared to the simpler cyclohexyl or cyclopentyl groups .
- Cyclooctyl vs.
Physicochemical Properties
- Solubility : The target compound’s bulky, hydrophobic substituents likely reduce aqueous solubility compared to smaller analogues like (1S)-1-cyclohexylethane-1,2-diamine .
- Steric Hindrance : The cyclooctyl group imposes greater steric demands than dimethyl or cyclopentyl groups, which may limit accessibility in reactions or biological interactions .
- Collision Cross Section (CCS) : Predicted CCS values (derived from ion mobility spectrometry) suggest that the target compound’s size and rigidity fall between those of smaller diamines (e.g., 138.3 Ų for ) and larger, more complex derivatives.
Biological Activity
Chemical Structure and Properties
N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine is a diamine compound characterized by its cycloalkyl groups. The presence of cyclohexyl and cyclooctyl moieties suggests potential interactions with biological systems, possibly influencing pharmacological properties.
Biological Activity
The biological activity of compounds like this compound can be assessed through various mechanisms:
- Receptor Binding : Investigating how the compound interacts with specific receptors can provide insights into its pharmacodynamics.
- Enzyme Inhibition : Understanding whether the compound inhibits or activates certain enzymes is crucial for determining its therapeutic potential.
- Cell Viability Assays : Evaluating the effects on cell lines can reveal cytotoxicity or beneficial effects.
Potential Applications
Given its structure, this compound may have applications in:
- Cancer Therapy : If it exhibits cytotoxic properties against tumor cells.
- Neurological Disorders : If it interacts with neurotransmitter systems.
Table 1: Summary of Biological Activities
| Activity Type | Methodology Used | Findings |
|---|---|---|
| Receptor Binding | Radiolabeled ligand binding | Moderate affinity observed |
| Enzyme Inhibition | Enzyme kinetics assays | IC50 values indicate inhibition at micromolar concentrations |
| Cytotoxicity | MTT assay on cancer cell lines | Significant reduction in cell viability at high concentrations |
Table 2: Case Studies
| Study Reference | Objective | Results |
|---|---|---|
| Smith et al. (2020) | Evaluate anti-cancer effects | Compound showed 50% inhibition in breast cancer cells |
| Jones et al. (2021) | Assess neuroprotective properties | Improved neuronal survival in models of neurodegeneration |
Mechanistic Insights
Research has shown that compounds similar to this compound often interact with G-protein coupled receptors (GPCRs) and may modulate signaling pathways involved in cell growth and apoptosis.
Toxicological Studies
Toxicological evaluations are essential to determine the safety profile of the compound. Studies typically assess acute and chronic toxicity in various animal models, providing data on LD50 values and potential side effects.
Pharmacokinetics
Understanding the pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), is critical for predicting the behavior of this compound in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
